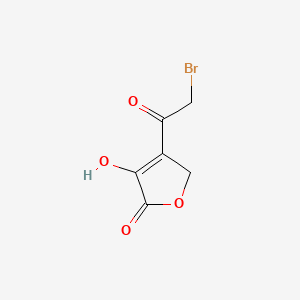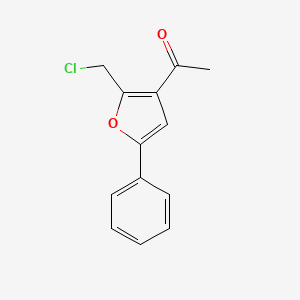
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a chloromethyl group and a phenyl group, along with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone can be achieved through several synthetic routesThe chloromethylation reaction typically uses chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as zinc iodide or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 10°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc iodide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The furan ring and phenyl group contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-5-phenylfuran: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-(Bromomethyl)-5-phenylfuran-3-YL)ethanone: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
1-(2-(Chloromethyl)-5-methylfuran-3-YL)ethanone: Contains a methyl group instead of a phenyl group, altering its electronic properties and reactivity.
Uniqueness: 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is unique due to the combination of its chloromethyl group, phenyl group, and ethanone moiety. This combination imparts specific reactivity and potential biological activity, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Numéro CAS |
281198-93-4 |
|---|---|
Formule moléculaire |
C13H11ClO2 |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-5-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-9(15)11-7-12(16-13(11)8-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
VNKATXNPMLRQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



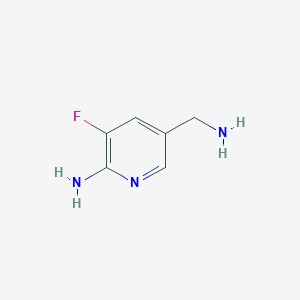


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
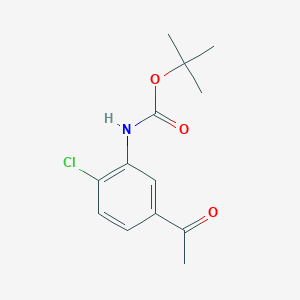
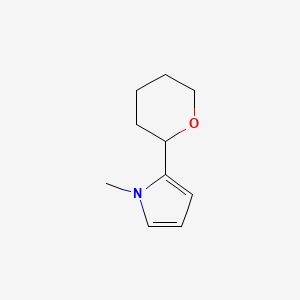
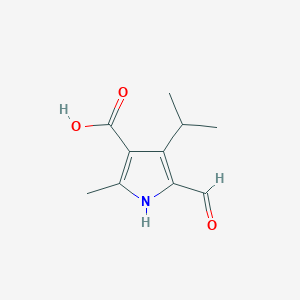

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
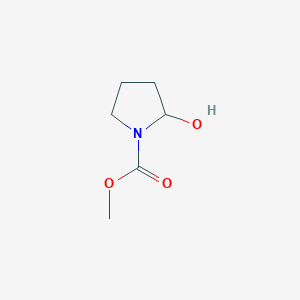
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
